1-Chloro-1,1-dinitroethane

Description

Contextual Significance within Halogenated Nitroalkanes Research

Halogenated nitroalkanes, the class of compounds to which 1-chloro-1,1-dinitroethane belongs, are a subject of significant interest in organic chemistry. The introduction of halogen atoms to a nitroalkane framework dramatically influences the molecule's electronic properties and reactivity. Research in this area often explores the interplay between the electron-withdrawing nature of both the nitro groups and the halogen substituent. researchgate.net

Studies on halogenated nitromethanes, for instance, have shown that the molecular properties are strongly dependent on the inductive effect of the halogen. researchgate.net This effect can alter bond dissociation energies and even the relative stability of isomeric forms. researchgate.net The research into halogenated nitroalkanes extends to their synthesis, with methods like the chlorination of 1-nitroalkanes being a subject of investigation. acs.org The solubility of these compounds is also a critical aspect of their study, with halogenated nitroalkanes generally showing solubility in various organic solvents but limited solubility in water. solubilityofthings.comresearchgate.net

Interdisciplinary Relevance in Advanced Organic Synthesis and Energetic Materials Science

The unique chemical makeup of this compound makes it a valuable compound in two distinct, yet sometimes overlapping, scientific fields: advanced organic synthesis and energetic materials science.

In the realm of advanced organic synthesis , this compound can serve as an intermediate for creating more complex molecules. solubilityofthings.com Its functional groups provide reactive sites for a variety of chemical transformations. solubilityofthings.com The broader class of nitroalkanes can be electrophilically activated, allowing them to react with various nucleophiles, a principle that can be extended to their halogenated derivatives. frontiersin.org The conversion of α-substituted nitroalkanes into other functional groups like carboxylic acid derivatives is a known synthetic strategy. rsc.org

From the perspective of energetic materials science , the two nitro groups in this compound impart significant energetic properties. solubilityofthings.com Compounds rich in nitro groups are frequently studied for their potential as explosives and propellants. solubilityofthings.comscispace.com The density and heat of formation are critical parameters in evaluating the performance of energetic materials. Research in this area often involves the synthesis and characterization of new energetic compounds to achieve a balance of high performance, low sensitivity, and good thermal stability. scispace.comethernet.edu.et The presence of a halogen atom can also influence these energetic properties. dokumen.pub

Interactive Data Tables

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃ClN₂O₄ |

| Molecular Weight | 154.51 g/mol aksci.com |

| Appearance | Pale yellow liquid solubilityofthings.comcymitquimica.com |

| Density | 1.4423 g/cm³ solubilityofthings.com |

| Boiling Point | 105 °C (378.15 K) solubilityofthings.com |

| Melting Point | -5 °C (268.15 K) solubilityofthings.com |

| Solubility | Limited solubility in water; soluble in organic solvents like ethers and acetone (B3395972) solubilityofthings.comcymitquimica.com |

Chemical Properties and Reactivity

| Property | Description |

| Chemical Stability | Stable under recommended temperatures and pressures. aksci.com |

| Incompatible Materials | Strong oxidizing agents. aksci.com |

| Hazardous Decomposition Products | Upon thermal decomposition or combustion, it can produce carbon oxides, hydrogen chloride, and nitrogen oxides. aksci.com |

| Reactivity | The presence of nitro groups contributes to its reactivity, particularly in nitration and reduction reactions. cymitquimica.com It is a valuable intermediate in organic synthesis. solubilityofthings.com |

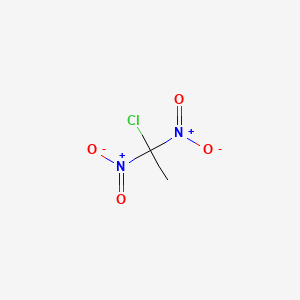

Structure

2D Structure

3D Structure

Properties

CAS No. |

2972-95-4 |

|---|---|

Molecular Formula |

C2H3ClN2O4 |

Molecular Weight |

154.51 g/mol |

IUPAC Name |

1-chloro-1,1-dinitroethane |

InChI |

InChI=1S/C2H3ClN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |

InChI Key |

WCEVKBJRFBEDHR-UHFFFAOYSA-N |

Canonical SMILES |

CC([N+](=O)[O-])([N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 1,1 Dinitroethane

Electrochemical Synthesis Pathways

Electrochemical methods offer a powerful and green alternative to traditional chemical oxidation, providing greater control over reaction conditions and minimizing waste streams. google.comgoogle.com These techniques are particularly well-suited for the synthesis of highly functionalized molecules like 1-chloro-1,1-dinitroethane.

Continuous Flow Microfluidic Electrochemical Approaches for Halide-Pseudohalide Compounds

Continuous flow microfluidic technology represents a significant advancement in electrochemical synthesis. google.com By constraining reactions to sub-millimeter scale channels, these systems offer superior heat and mass transport due to a high surface-area-to-volume ratio. google.com This enhanced control improves reproducibility, increases production rates, and lowers energy requirements compared to traditional batch processes. google.com

The synthesis of geminal halide-pseudohalide compounds in a microfluidic electrochemical cell is achieved through the oxidative addition of a halide or pseudohalide anion to a suitable organic precursor. google.com The core transformation can be driven either by direct electron transfer at the anode or through the use of a chemical mediator that shuttles electrons between the substrate and the electrode. google.comtechlinkcenter.org This process can be conducted in either a divided or an undivided electrochemical cell, allowing for operational flexibility. google.com The rapid nature of oxidative addition in these devices often allows for the completion of the reaction in a single pass, enabling a continuous and scalable production model. techlinkcenter.org

Oxidative Functionalization of Nitroalkane Precursors

Nitroalkanes, such as nitroethane, are key precursors for the electrochemical synthesis of gem-dinitro and chloro-nitro compounds. The process involves the electrochemical oxidative nitration of the nitroalkane to generate the target molecule. google.com For instance, the synthesis of 1,1-dinitroethane (B1361779) from nitroethane has been successfully demonstrated. google.comresearchgate.net

In a typical setup, the nitroalkane precursor is deprotonated with a base (e.g., sodium hydroxide) to form a nitronate anion. google.com This anion is then oxidized in the presence of a nitrite (B80452) ion source. google.com To facilitate the electron transfer, a chemical mediator like potassium ferrocyanide (K₄Fe(CN)₆) is often employed, which is electrochemically oxidized at the anode to its active ferricyanide (B76249) (Fe(CN)₆³⁻) form. google.comgoogle.com This oxidizing agent then reacts with the nitronate and nitrite ions to form the gem-dinitro compound. google.com

Similarly, the electrochemical synthesis of 1-chloro-1-nitroethane (B146382) proceeds via the electrolysis of nitroethane in a divided electrochemical cell. google.com The process involves mixing the nitroethane with a base, a chloride salt (e.g., sodium chloride), and a chemical mediator. google.com To prevent degradation of the product, continuous extraction into an organic solvent like chloroform (B151607) can be integrated into the flow system. google.com

| Product | Precursor | Key Reagents | Cell Type | Mediator | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,1-Dinitroethane | 1-Nitroethane | NaOH, NaNO₂ | Divided (Fe/C electrodes) | K₄Fe(CN)₆ | 92% | google.com |

| 1-Chloro-1-nitroethane | 1-Nitroethane | NaOH, NaCl | Divided | K₄Fe(CN)₆ | Not specified | google.com |

Geminal Dinitration and Chlorination Strategies

These strategies focus on the direct or stepwise introduction of the key functional groups onto a carbon framework.

Direct Halonitration Protocols

Direct halonitration involves the simultaneous addition of a halogen and a nitro group to a substrate. One such method is the iron-mediated radical halo-nitration of alkenes. This approach utilizes iron(III) nitrate (B79036) nonahydrate [Fe(NO₃)₃·9H₂O], which upon thermal decomposition, generates a nitrogen dioxide (NO₂) radical. This radical then adds to an alkene, and the resulting carbon-centered radical is trapped by a halogen atom from a halogen salt. researchgate.net While this protocol is primarily demonstrated on alkenes, it establishes a pathway for direct halonitration that could be adapted for precursors leading to this compound.

Introduction of Gem-Dinitro Groups via Nitration of Activated Substrates

A common pathway to gem-dinitro compounds involves the nitration of an already activated substrate, such as a primary nitroalkane. The classic Shechter-Kaplan reaction, for example, achieves the oxidative nitration of a primary nitroalkane to a gem-dinitroalkane using silver nitrate and an alkali metal nitrite. The synthesis of 1,1-dinitroethane from nitroethane has been reported with a 78% yield using this method in a water/ether biphasic system.

Once the gem-dinitro group is installed, a subsequent halogenation step can be performed. For example, the chlorination of 1,1-dinitroethane at the α-carbon can be achieved using reagents like thionyl chloride (SOCl₂). Another approach involves the reaction of the potassium salt of 1,1-dinitroethane with xenon difluoride in a methylene (B1212753) chloride medium, which has been shown to produce this compound among other products. osti.gov

| Target Step | Precursor | Method/Reagents | Product | Reference |

|---|---|---|---|---|

| Gem-Dinitration | Nitroethane | Shechter-Kaplan Reaction (AgNO₃, NaNO₂) | 1,1-Dinitroethane | |

| Chlorination | 1,1-Dinitroethane | Thionyl chloride (SOCl₂) | This compound | |

| Chlorination | Potassium salt of 1,1-dinitroethane | Xenon difluoride (in CH₂Cl₂) | This compound | osti.gov |

Precursor-Based Synthesis and Transformations

This approach leverages molecules that already contain some of the required functional groups, simplifying the synthetic route. A key precursor for this compound is 1,1-dinitroethane itself, which can be chlorinated as described previously. osti.gov

Conversely, 1-chloro-1-nitroethane serves as another valuable precursor. researchgate.net A synthetic route to 2,2-dinitropropanol (B8780482) was developed starting from 1-chloro-1-nitroethane, which was converted to potassium 1-nitro-1-ethanenitronate as an intermediate. researchgate.net This highlights the utility of 1-chloro-1-nitroethane as a building block that can be further nitrated or functionalized.

Other transformations of related precursors can also provide pathways to intermediates. For example, the dehydration of 1-chloro-1-nitro-2-ethanol using phosphorus pentoxide yields 1-chloro-1-nitroethene. sci-rad.com Similarly, the decomposition of 2-chloro-2-nitroethyl nitrate at 170°C also produces 1-chloro-1-nitroethene. sci-rad.com Such unsaturated intermediates could potentially undergo further reactions to install the second nitro group.

| Precursor | Transformation | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,1-Dinitroethane | Chlorination | Thionyl chloride | This compound | |

| 1-Chloro-1-nitroethane | Formation of nitronate salt | Base (e.g., KOH) | Potassium 1-nitro-1-ethanenitronate | researchgate.net |

| 1-Chloro-1-nitro-2-ethanol | Dehydration | Phosphorus pentoxide, 150°C | 1-Chloro-1-nitroethene | sci-rad.com |

| 2-Chloro-2-nitroethyl nitrate | Decomposition | 170°C | 1-Chloro-1-nitroethene | sci-rad.com |

Conversion of Related Halogenated Nitroaliphatics

The synthesis of this compound can be achieved by modifying other halogenated nitroaliphatics. A key strategy involves the introduction of a second nitro group onto a mononitro precursor that already contains a halogen. The Ter Meer reaction and its modifications provide a classic example of this transformation.

In a well-established procedure, a 1-halo-1-nitroalkane is treated with a nitrite salt, such as potassium nitrite, to yield the corresponding gem-dinitroalkane. dtic.mil For instance, 1-chloro-1-nitroethane can be converted to 1,1-dinitroethane. dtic.mil The reaction proceeds via the formation of the potassium salt of 1,1-dinitroethane. Subsequent halogenation of this dinitroethane intermediate would then yield the final this compound product.

Detailed research findings indicate that the reaction conditions are critical. The process typically involves dissolving 1-chloro-1-nitroethane in a suitable solvent like methanol (B129727) and adding an aqueous solution of potassium nitrite at a controlled temperature, often around 0°C. dtic.mil This method, originally developed by Ter Meer and later modified by researchers such as Jacobson, demonstrates the conversion of a less-nitrated haloalkane into a gem-dinitro compound, which is a direct precursor to the target molecule. dtic.mil

Another example illustrating the conversion principle, although leading to a different product, is the reaction of 2-chloro-1,1,1-trinitroethane with potassium nitrite. This reaction results in an interesting rearrangement to form the dipotassium (B57713) salt of 1,1,2,2-tetranitroethane, showcasing the substitution of a chlorine atom and rearrangement in a highly nitrated system. thieme-connect.de

Table 1: Synthesis via Conversion of Halogenated Nitroaliphatics

| Starting Material | Reagent | Intermediate/Product | Reference |

| 1-Chloro-1-nitroethane | Potassium Nitrite (KNO₂) | Potassium salt of 1,1-dinitroethane | dtic.mil |

| 2-Chloro-1,1,1-trinitroethane | Potassium Nitrite (KNO₂) | Dipotassium salt of 1,1,2,2-tetranitroethane | thieme-connect.de |

Dehydrohalogenation Reactions in the Synthesis of Analogues

Dehydrohalogenation is a fundamental process in organic synthesis used to create unsaturated compounds, and it is effectively employed to produce unsaturated analogues of this compound, such as nitroalkenes. These reactions involve the elimination of a hydrogen and a halogen atom from adjacent carbons.

A key analogue, 1,1-dinitroethene (B14691783), can be formed from 1-halo-1,1-dinitroethanes through the action of organic bases. acs.org This highly reactive intermediate is generated by the elimination of a hydrogen halide (HX). acs.org Similarly, 1,1,1-trinitroethane (B3344105) can react with certain bases to eliminate nitrous acid, also yielding the reactive 1,1-dinitroethene intermediate. acs.orgwiley.com

The synthesis of simpler nitroalkene analogues can also be achieved through elimination reactions. For example:

The dehydration of 1-chloro-1-nitro-2-ethanol using a dehydrating agent like phosphorus pentoxide at 150°C yields 1-chloro-1-nitroethene. sci-rad.comresearchgate.net

The decomposition of 2-chloro-2-nitroethyl nitrate at 170°C also produces 1-chloro-1-nitroethene. sci-rad.comresearchgate.net

High-temperature, non-catalyzed dehydrohalogenation of 2-chloro-1-nitroethane in the gas phase (at 400°C) results in the formation of nitroethene, albeit in a modest yield of 30%. sci-rad.comresearchgate.net

The introduction of a base catalyst allows for much milder reaction conditions for the dehydrohalogenation of 2-halo-1-nitroparaffins. sci-rad.com This strategy is widely applicable for synthesizing various substituted nitroalkenes.

Table 2: Synthesis of Analogues via Elimination Reactions

| Precursor | Reaction Type | Conditions | Product (Analogue) | Reference |

| 1-Halo-1,1-dinitroethanes | Dehydrohalogenation | Organic Base | 1,1-Dinitroethene | acs.org |

| 1,1,1-Trinitroethane | Elimination of Nitrous Acid | Specific Bases (e.g., alkoxides) | 1,1-Dinitroethene | acs.orgwiley.com |

| 1-Chloro-1-nitro-2-ethanol | Dehydration | Phosphorus Pentoxide, 150°C | 1-Chloro-1-nitroethene | sci-rad.comresearchgate.net |

| 2-Chloro-2-nitroethyl nitrate | Decomposition | 170°C | 1-Chloro-1-nitroethene | sci-rad.comresearchgate.net |

| 2-Chloro-1-nitroethane | Dehydrohalogenation | Gas Phase, 400°C | Nitroethene | sci-rad.comresearchgate.net |

Elucidating the Chemical Reactivity and Transformation Mechanisms of 1 Chloro 1,1 Dinitroethane

Reactions Involving Nitro Groups

The two nitro groups are not merely activating groups for substitution; they can also participate directly in chemical transformations.

1-Chloro-1,1-dinitroethane is a precursor for a variety of other 1,1-dinitroethane (B1361779) derivatives. The substitution of the chloro group is a primary method for introducing new functional groups. For instance, reacting α-chloropolynitroalkanes with nucleophiles like azides can yield α-azidopolynitroalkanes. researchgate.net The synthesis of 1,1-dinitroethane itself is often achieved through the oxidative coupling of nitroethane in the presence of a nitrite (B80452) salt, using an oxidizing agent like potassium ferricyanide (B76249). google.comgoogle.com This highlights the general reactivity patterns for forming geminal dinitro compounds.

A key example is the reaction with sodium nitrite to replace the chlorine, although this specific reaction is more commonly associated with its precursor, 1-chloro-1-nitroethane (B146382), to form 1,1-dinitroethane. lookchem.com The principles extend to using this compound to synthesize more complex structures by reacting it with various carbon and heteroatom nucleophiles.

| Reactant | Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Azide (N₃⁻) | 1-Azido-1,1-dinitroethane | Nucleophilic Substitution | researchgate.net |

| This compound | Thiolate (RS⁻) | 1-Alkylthio-1,1-dinitroethane | Nucleophilic Substitution | lookchem.com |

| This compound | Carbanion (R'⁻) | 1,1-Dinitro-1-alkyl-ethane | Nucleophilic Substitution | solubilityofthings.com |

Conjugated nitroalkenes are highly reactive and versatile building blocks in organic synthesis, particularly in cycloaddition reactions where they act as electron-poor components (dienophiles or dipolarophiles). sci-rad.com this compound can serve as a precursor to such reactive species. By eliminating hydrogen chloride (dehydrochlorination) from a related saturated chloronitro compound, a corresponding nitroalkene can be formed. sci-rad.com

For example, a related compound, 1-chloro-1-nitro-2-ethanol, can be dehydrated to produce 1-chloro-1-nitroethene. sci-rad.com This nitroalkene can then participate in cycloaddition reactions. The most common type is the [4+2] cycloaddition, or Diels-Alder reaction, where the nitroalkene reacts with a conjugated diene to form a six-membered ring. wikipedia.orglibretexts.org Another important class is the [3+2] cycloaddition with 1,3-dipoles (like azides or nitrile oxides), which leads to the formation of five-membered heterocyclic rings. sci-rad.commdpi.com

| Reaction Type | Nitroalkene Role | Reactant Partner | Product | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated Diene | Substituted Cyclohexene | wikipedia.org |

| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered Heterocycle | sci-rad.com |

Decomposition Pathways and Stability Studies

The presence of two nitro groups on a single carbon atom makes this compound an energetic material. solubilityofthings.com The thermal stability and decomposition pathways of such polynitroalkanes are critical areas of study. Thermal decomposition of nitroalkanes often initiates with the cleavage of the C-N bond, which is typically the weakest bond in the molecule, to form an alkyl radical and nitrogen dioxide (NO₂). researchgate.net

Computational and Theoretical Investigations of 1 Chloro 1,1 Dinitroethane

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electron distribution of 1-chloro-1,1-dinitroethane, which govern its physical and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of energetic materials. For molecules similar to this compound, DFT calculations, often using functionals like B3LYP, are employed to determine stable conformations and analyze electronic effects. mdpi.comntrem.com Such studies on related haloalkanes and nitroalkanes typically involve the analysis of rotational isomers to identify the most stable geometric arrangements. researchgate.net

For nitroalkanes, these analyses also explore the electronic interactions between the nitro groups and adjacent parts of the molecule. mdpi.com In geminal dinitro compounds, a significant "geminal effect" is known to influence stability, which computational models must account for. mdpi.com The unique structure of this compound, featuring a chlorine atom and two nitro groups on the same carbon, presents a complex interplay of steric and electronic effects that could be elucidated through dedicated DFT studies. solubilityofthings.com

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy for studying electronic structure. aps.orgethernet.edu.et These methods can be used to calculate a variety of reactivity descriptors, such as orbital energies (HOMO/LUMO), atomic charges, and electrostatic potentials, which help in predicting how a molecule will interact with other chemical species. ljmu.ac.uk For complex molecules, advanced ab initio methods like multireference configuration-interaction (MRCI) can be used to accurately model the electronic states. aps.org While these methods are powerful for understanding reactivity, specific ab initio studies providing detailed electronic structure and reactivity descriptors for this compound are not extensively detailed in the available literature.

Prediction of Thermochemical Properties and Reaction Energetics

Thermochemical properties are critical for assessing the energy content and thermal stability of energetic compounds. Computational methods provide valuable predictions for these properties, which can be difficult to measure experimentally.

The enthalpy of formation is a key measure of the energy stored within a molecule. For this compound, an experimental value for the liquid phase standard enthalpy of formation (ΔfH°liquid) has been reported. nist.gov Computational approaches, such as group contribution (GC) methods, are also used to predict enthalpies of formation with a high degree of accuracy, often referred to as "chemical accuracy" (within ~4 kJ/mol of experimental values). mdpi.com These models are parameterized using high-quality experimental and computational data and must account for specific interactions, such as the destabilizing effect of having two nitro groups on the same carbon atom. mdpi.com The development of these models relies on accurate data for various chemical groups, including those for terminal and non-terminal chlorine atoms. mdpi.com

Table 1: Experimental Thermochemical Data for this compound

| Property | Value | Units | Method | Source |

|---|

This interactive table summarizes the reported experimental enthalpy of formation for liquid this compound.

Understanding the decomposition of an energetic material begins with identifying the elementary reaction steps and their associated energy barriers. Computational studies on similar compounds, such as 1,1-dinitropropane, have investigated several potential decomposition pathways. ntrem.com These typically include:

C-N Bond Fission: The direct cleavage of a carbon-nitro bond to produce radical species.

Nitro-Nitrite Rearrangement: An isomerization reaction where a nitro group (-NO2) converts to a nitrite (B80452) group (-ONO), which is often a precursor to further decomposition.

HONO Elimination: The removal of nitrous acid (HONO) from the molecule. ntrem.com

The activation energies for these steps can be calculated using methods like DFT. ntrem.com For instance, studies on the radical-cation of 1,1-dinitroethane (B1361779) have shown that the activation barrier for its decomposition is higher than that of 1,2-dinitroethane, indicating greater stability. ethernet.edu.et However, specific calculated activation barriers for the elementary decomposition steps of this compound have not been detailed in the surveyed literature.

Mechanistic Insights from Computational Dynamics

While calculations of stationary points on a potential energy surface (reactants, products, transition states) are informative, computational dynamics simulations provide a more complete picture of a chemical reaction. These simulations model the real-time evolution of a reacting system, tracking molecular trajectories to elucidate complex reaction mechanisms. ethernet.edu.et

For related compounds, mechanistic studies have suggested pathways involving radical intermediates. osti.gov For example, the reaction of the potassium salt of 1,1-dinitroethane with xenon difluoride is proposed to proceed through a one-electron oxidation of the dinitroethane anion, forming a dinitroethane radical that subsequently reacts. osti.gov Such radical-based mechanisms are common in the decomposition of nitro compounds. researchgate.net A full understanding of the decomposition of this compound would benefit from computational dynamics studies, though specific simulations for this compound are not described in the available research.

Reaction Pathway Simulations and Transition State Analysis

Reaction pathway simulations and transition state analysis are powerful computational tools to elucidate the mechanisms of chemical reactions, including the decomposition and transformation of energetic materials like this compound. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

For a molecule like this compound, a primary focus of such simulations would be its thermal decomposition pathways. Based on studies of similar nitroalkanes, several key reaction channels would be of interest:

C-N Bond Homolysis: The cleavage of a carbon-nitrogen bond is a common initial step in the decomposition of nitroalkanes, leading to the formation of a carbon-centered radical and nitrogen dioxide (NO2). Computational studies on related compounds, such as 1,1-dinitropropane, have investigated this pathway. nih.gov The activation energy for this process is a critical parameter determining the thermal stability of the compound.

Nitro-Nitrite Isomerization: Another significant pathway involves the rearrangement of a nitro group (-NO2) to a nitrite group (-ONO), proceeding through a cyclic three-membered transition state. rsc.orgresearchgate.net This isomerization can be a lower-energy pathway compared to direct C-N bond cleavage and can lead to different subsequent decomposition products. rsc.orgresearchgate.net

C-Cl Bond Cleavage: The presence of a chlorine atom introduces the possibility of C-Cl bond homolysis as an additional decomposition channel. The relative activation barriers of C-N versus C-Cl bond cleavage would be a key aspect of a computational study.

Transition state theory is fundamental to understanding reaction rates from these computed pathways. rsc.org The geometry of the transition state provides insight into the nature of the bond-breaking and bond-forming processes. For instance, in a C-N bond cleavage, the C-N bond would be significantly elongated in the transition state structure. Computational analysis would also yield the vibrational frequencies of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Illustrative Data for Hypothetical Decomposition Pathways of this compound

| Reaction Pathway | Key Transition State Feature | Hypothetical Activation Energy (kcal/mol) |

| C-N Bond Homolysis | Elongated C-N bond | 40 - 50 |

| Nitro-Nitrite Isomerization | Cyclic [C-N-O] three-membered ring | 35 - 45 |

| C-Cl Bond Homolysis | Elongated C-Cl bond | 50 - 60 |

Note: The values in this table are illustrative and based on general knowledge of related compounds. Specific experimental or computational data for this compound is not available in the reviewed literature.

Molecular Electron Density Theory Applications in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a powerful lens for understanding chemical reactivity based on the analysis of the electron density distribution. dtic.mil Unlike theories that focus solely on molecular orbitals, MEDT provides a more intuitive and comprehensive picture of how and why reactions occur. For this compound, an MEDT study would provide deep insights into its reactivity, particularly in reactions with other molecules.

Key aspects of an MEDT analysis would include:

Parr Functions: To understand regioselectivity in reactions, local reactivity indices such as the electrophilic (P_k^+) and nucleophilic (P_k^-) Parr functions are employed. dtic.mil These functions identify the most reactive sites within the molecule. For this compound, the carbon atom bonded to the nitro and chloro groups would be expected to be a significant electrophilic center.

Electron Localization Function (ELF): The ELF is a topological analysis of the electron density that reveals the regions of electron localization, such as atomic cores, covalent bonds, and lone pairs. An analysis of the ELF along a reaction pathway can show the precise sequence of bond formation and cleavage, providing a detailed picture of the reaction mechanism.

For example, in a hypothetical nucleophilic substitution reaction on this compound, MEDT could be used to predict whether the reaction proceeds via an S_N1 or S_N2 mechanism by analyzing the changes in electron density along the reaction coordinate.

Table 2: Hypothetical Conceptual DFT Reactivity Indices for this compound

| Index | Description | Hypothetical Value (eV) |

| μ | Electronic Chemical Potential | -5.0 to -6.0 |

| η | Chemical Hardness | 4.0 to 5.0 |

| ω | Global Electrophilicity | > 2.0 (Strong Electrophile) |

| N | Global Nucleophilicity | < 2.0 (Poor Nucleophile) |

Note: The values in this table are hypothetical and for illustrative purposes, based on trends observed for similar poly-nitro and halogenated alkanes. Specific computational data for this compound is not available in the public domain.

Advanced Spectroscopic Characterization Techniques in 1 Chloro 1,1 Dinitroethane Research

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 1-chloro-1,1-dinitroethane. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the two nitro (NO₂) groups. Nitroalkanes typically exhibit two distinct N-O stretching vibrations: an asymmetric stretch and a symmetric stretch. egyankosh.ac.inlibretexts.orgorgchemboulder.com The asymmetric stretch is usually stronger and appears at a higher wavenumber. orgchemboulder.comuobabylon.edu.iq

Key expected vibrational frequencies include:

Asymmetric NO₂ Stretch: A strong absorption band is expected in the region of 1550-1575 cm⁻¹. egyankosh.ac.inorgchemboulder.com

Symmetric NO₂ Stretch: Another strong band should appear in the 1365-1385 cm⁻¹ range. egyankosh.ac.inorgchemboulder.com

C-Cl Stretch: The carbon-chlorine bond will give rise to a stretching vibration in the fingerprint region, typically between 850 and 550 cm⁻¹. uobabylon.edu.iq

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl group are expected in the 2900-3000 cm⁻¹ region. docbrown.info

C-H Bend: The bending vibrations of the methyl group will appear around 1470-1340 cm⁻¹. docbrown.info

The precise positions of these bands can provide insights into the electronic environment of the functional groups. The presence of the electronegative chlorine atom can slightly influence the vibrational frequencies of the adjacent nitro groups.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1575 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1365 - 1385 | Strong |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

| C-H (in CH₃) | Stretch | 2900 - 3000 | Medium |

| C-H (in CH₃) | Bend | 1470 - 1340 | Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

While X-ray diffraction data for this compound itself is not prominently available, the crystal structure of a derivative, 1-chloro-1,1-dinitro-2-(N-chloroamidino)-ethane, has been determined. This analysis provides valuable, albeit indirect, information about the geometry and bond parameters associated with the this compound moiety.

In a study on the synthesis and crystal structure of 1-chloro-1,1-dinitro-2-(N-chloroamidino)-ethane, the compound was found to crystallize in the orthorhombic system with the space group Pbcn. The analysis revealed the precise three-dimensional arrangement of the atoms, confirming the connectivity and providing accurate bond lengths and angles. Such studies are crucial for understanding intermolecular interactions in the solid state, which can influence physical properties like density and thermal stability. The data from such derivatives can be used to model the structure of the parent this compound.

Table 3: Crystallographic Data for 1-Chloro-1,1-dinitro-2-(N-chloroamidino)-ethane

| Parameter | Value |

| Empirical Formula | C₂H₂Cl₂N₄O₄ |

| Formula Weight | 216.98 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (nm) | 0.9940 (17) |

| b (nm) | 1.0628 (19) |

| c (nm) | 1.4487 (3) |

| V (nm³) | 1.5304 (5) |

| Z | 8 |

| Calculated Density (g·cm⁻³) | 1.883 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to investigate its fragmentation pattern upon ionization. nist.gov The molecular weight of this compound (C₂H₃ClN₂O₄) is approximately 154.51 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. creative-proteomics.comlibretexts.org The mass-to-charge ratio (m/z) of these ions is then measured. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as a pair of signals (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. docbrown.info

The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. Likely fragmentation pathways include:

Loss of a nitro group: Cleavage of a C-N bond to lose NO₂ (mass 46), resulting in a [C₂H₃ClNO₂]⁺ fragment.

Loss of a chlorine atom: Cleavage of the C-Cl bond to lose a Cl radical (mass 35 or 37), leading to a [C₂H₃N₂O₄]⁺ fragment.

Loss of nitrosyl chloride: Potential rearrangement and loss of NOCl.

Cleavage of the C-C bond: This would result in fragments such as [CH₃]⁺ and [C(Cl)(NO₂)₂]⁺.

The relative abundance of these fragment ions provides a characteristic "fingerprint" that can be used to identify the compound.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Notes |

| Molecular Ion | [C₂H₃ClN₂O₄]⁺ | 154/156 | Isotopic pattern due to ³⁵Cl/³⁷Cl |

| Fragment | [C₂H₃N₂O₄]⁺ | 119 | Loss of Cl |

| Fragment | [C₂H₃ClNO₂]⁺ | 108/110 | Loss of NO₂ |

| Fragment | [C(Cl)(NO₂)₂]⁺ | 125/127 | Cleavage of C-C bond |

| Fragment | [NO₂]⁺ | 46 | Nitro group fragment |

| Fragment | [CH₃]⁺ | 15 | Methyl fragment |

Role of 1 Chloro 1,1 Dinitroethane in Advanced Materials Research

Precursor Chemistry for High-Energy-Density Materials (HEDMs)

The principal objective in the research of new energetic materials is the synthesis of compounds that offer increased explosive performance, reduced sensitivity to stimuli like impact and shock, and enhanced thermal and chemical stability. scispace.com The inclusion of nitro groups is a classic method for increasing the density and energetic power of a material. acs.org Compounds with geminal dinitro groups, such as the 1,1-dinitroethane (B1361779) moiety, are of significant interest in this field. solubilityofthings.comgoogle.com

The design of new energetic materials is a process of balancing performance with stability. The performance of an explosive is a thermodynamic property that depends on factors like the number and type of explosophores (energetic functional groups) present in the molecule. scispace.com For halogenated nitroalkanes, key design principles revolve around leveraging the properties imparted by both the halogen and the nitro groups.

Influence of Nitro Groups: The nitro groups are the primary source of the compound's energetic properties. solubilityofthings.com They contribute significantly to the molecule's density, heat of formation, and oxygen balance, which are critical parameters for determining detonation performance. researchgate.netat.ua A high density and a positive heat of formation are desirable for powerful energetic materials.

Role of Halogen Atoms: The presence of a halogen, such as chlorine, modifies the molecule's chemical reactivity and can influence its sensitivity. Halogen bonds, a type of non-covalent interaction, can play a role in the crystal packing of energetic materials, which can affect their stability and sensitivity to detonation. researchgate.net While trinitromethyl compounds often exhibit very high performance, they can also be overly sensitive for practical use; replacing a nitro group with a halogen like fluorine has been explored as a strategy to decrease sensitivity while maintaining a high energy content. scispace.com

Oxygen Balance (Ω): This parameter calculates the degree to which an explosive can be oxidized. A zero oxygen balance, where the molecule contains enough oxygen to fully convert its carbon to carbon dioxide and hydrogen to water, is often sought for maximum energy release. The presence of multiple nitro groups in the 1,1-dinitroethane scaffold contributes favorably to the oxygen balance.

Molecular Density (ρ): High crystal density is a crucial factor for achieving high detonation velocity and pressure. researchgate.net The dense packing of molecules in a crystal lattice is influenced by intermolecular forces, including hydrogen and halogen bonds. researchgate.net

The goal is to design molecules where these factors are optimized to create a material with a superior trade-off between energy content and thermal stability. uni-muenchen.de

1-Chloro-1,1-dinitroethane is a valuable precursor because its chlorine atom can be substituted, allowing for the creation of various derivatives with tailored energetic properties. solubilityofthings.comgoogle.com Gem-chloronitro compounds can serve as precursors for gem-dinitro compounds through the substitution of the chlorine atom with a nitrite (B80452) anion. google.com This transformation is significant because increasing the number of nitro groups generally enhances energetic performance.

The effectiveness of derivatization can be evaluated by calculating key performance parameters, such as detonation velocity (Vdet) and detonation pressure (P), using thermochemical codes. researchgate.net While specific calculated data for derivatives of this compound is not widely published, the principle can be illustrated by comparing the properties of related energetic compounds built upon similar structural motifs. The introduction of different energetic moieties (e.g., -N3, -NO2, or heterocyclic rings) in place of the chlorine atom can lead to substantial improvements in performance.

Table 1: Calculated Energetic Properties of Illustrative Energetic Compounds This table shows how different functional groups on a core structure can influence energetic performance.

| Compound | Molecular Formula | Density (ρ) (g/cm³) | Heat of Formation (ΔfH°) (kJ/mol) | Detonation Velocity (Vdet) (km/s) | Detonation Pressure (P) (GPa) |

| 1,1-Dinitroethane | C₂H₄N₂O₄ | 1.457 (calc.) | -156.00 (liquid) chemeo.com | N/A | N/A |

| FOX-7 | C₂H₄N₄O₄ | 1.885 | -75 | 8.87 | 34.0 |

| TNAZ | C₃H₄N₄O₆ | 1.84 | +159 | 9.59 | 41.6 |

| RDX | C₃H₆N₆O₆ | 1.82 | +70.3 | 9.10 | 34.7 |

Data sourced from various studies on energetic materials for illustrative purposes. Performance of FOX-7, TNAZ, and RDX are well-documented benchmarks. researchgate.netethernet.edu.et Density for 1,1-dinitroethane is a calculated value. dokumen.pub

This comparison demonstrates that converting a simple nitroalkane into a more complex structure, such as the aminonitroalkene (FOX-7) or a nitro-substituted heterocycle (TNAZ), can dramatically increase density and detonation properties. researchgate.netethernet.edu.et

Intermediate in Complex Organic Synthesis for Specialty Chemicals

The reactivity of this compound makes it an important intermediate in organic synthesis beyond energetic materials, including for the pharmaceutical industry. solubilityofthings.comgoogle.com

As a synthetic building block, this compound offers a route to introduce the geminal dinitroethyl group into larger, more complex molecules. solubilityofthings.com The presence of the chlorine atom provides a reactive site for nucleophilic substitution, while the dinitro-functionalized carbon can participate in various carbon-carbon bond-forming reactions. This dual reactivity allows chemists to construct multifunctional compounds where the nitro groups might be retained for their electronic properties or subsequently converted into other functional groups, such as amines or isoxazoles. rsc.org

Halogenated nitroalkanes are precursors for the synthesis of various heterocyclic systems. A common strategy involves the base-catalyzed dehydrohalogenation of a 2-halo-1-nitroparaffin to yield a conjugated nitroalkene. sci-rad.com For example, the elimination of hydrogen chloride from a related compound can produce a nitroethene derivative. sci-rad.comresearchgate.net These nitroalkenes are highly reactive and serve as key intermediates in cycloaddition reactions.

[3+2] Cycloadditions: Conjugated nitroalkenes can react with three-atom components like azides, nitrile oxides, or diazocompounds to construct a wide range of five-membered heterocyclic rings. sci-rad.com This provides a pathway to novel nitro-functionalized heterocycles, which are scaffolds of interest in medicinal chemistry and materials science.

Diels-Alder Reactions: Nitroalkenes can also act as dienophiles in Diels-Alder reactions with conjugated dienes to form six-membered rings. sci-rad.com

Polymer Precursors: The reactive nature of the double bond in nitroalkenes derived from this compound could potentially be exploited for polymerization reactions, leading to novel polymers with nitro-group functionalities. Furthermore, the combination of heterocyclic scaffolds, known for their high nitrogen content and heat of formation, is a promising strategy for creating energetic polymers. researchgate.net

Future Research Directions and Emerging Paradigms for 1 Chloro 1,1 Dinitroethane Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of related gem-dinitro compounds, which can be extrapolated to 1-Chloro-1,1-dinitroethane, often relies on oxidative coupling methods. google.com For instance, the synthesis of 1,1-dinitroethane (B1361779) from nitroethane has utilized chemical oxidizers like potassium ferricyanide (B76249) and sodium persulfate. google.com While effective to a degree, these methods are fraught with sustainability issues, primarily due to the poor aqueous solubility of the reagents, which results in the generation of large waste streams. google.com Research indicates that the waste can account for over 98% of the total production stream, posing significant environmental and economic challenges. google.com

Future research is pivoting towards greener alternatives that minimize waste and improve atom economy. A prominent emerging paradigm is the use of electrochemical methods. An electrochemical approach for the oxidative nitration of nitroethane to 1,1-dinitroethane has been developed to curtail the substantial waste produced by conventional chemical oxidation. google.com This method, however, still required a mediator like potassium ferrocyanide to act as an electron shuttle. google.com

The next frontier lies in developing direct, mediator-free electrochemical syntheses. These advanced methodologies would achieve the selective oxidative addition of a halide or pseudohalide anion to an organic pseudohalide compound directly at the anode surface. google.com Such an approach would drastically reduce waste and eliminate the need for costly and often toxic mediating agents, aligning with the principles of green chemistry. The focus will be on optimizing electrode materials, solvent systems, and reaction conditions to maximize yield and current efficiency for precursors like 1-chloro-1-nitroethane (B146382) to produce this compound or for its direct synthesis.

| Method | Oxidizing Agent/Process | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Chemical Oxidation (e.g., Shechter-Kaplan) | Potassium ferricyanide, Sodium persulfate | Established procedure, reasonable yields (~60%) | Large waste stream (>98 wt%), poor solubility of reagents, high capital costs for infrastructure | google.com |

| Mediated Electrochemical Synthesis | Electrochemical oxidation with K₄Fe(CN)₆ mediator | Reduced waste stream compared to chemical oxidation | Still requires a chemical mediator, potential for electrode fouling | google.com |

| Future: Direct Electrochemical Synthesis | Direct anodic oxidation | Potentially zero waste from oxidizing agents, no mediator required, high atom economy, sustainable | Requires development of highly selective electrodes and optimized conditions | google.com |

Advanced Mechanistic Studies and Precision Reaction Control

A profound understanding of reaction mechanisms is paramount for achieving precision control over the synthesis of complex molecules like this compound. The formation of gem-dinitro structures often involves intricate pathways with reactive intermediates. For example, the conversion of a mononitroalkane to a gem-dinitroalkane via methods like the Shechter–Kaplan reaction proceeds through the formation of a nitronate anion, which is then oxidized and nitrated. thieme-connect.de Similarly, the ter Meer reaction, used to prepare 1,1-dinitroethane from 1-chloro-1-nitroethane, involves nucleophilic substitution under basic conditions. dtic.mil

Future research must employ advanced spectroscopic and computational techniques to elucidate these reaction pathways in greater detail. In-situ monitoring using techniques like Raman and NMR spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This experimental data, when coupled with high-level computational modeling such as Density Functional Theory (DFT), can map out potential energy surfaces, identify transition states, and predict reaction kinetics. rsc.org

Such detailed mechanistic insights will enable precision reaction control. By understanding the factors that govern selectivity between desired reactions (e.g., oxidative nitration) and side reactions (e.g., oxidative coupling or decomposition), conditions can be fine-tuned to maximize the yield and purity of this compound. This includes precise control over pH, temperature, reactant concentration, and, in electrochemical systems, electrode potential. google.comdtic.mil The study of how different cations and leaving groups influence the acylation of polynitroalkane salts is an example of the level of detail required for such precision. acs.org

Rational Design and Computational Screening of Next-Generation Materials

This compound serves as a foundational scaffold for the design of new energetic materials. solubilityofthings.com The presence of two nitro groups imparts significant energetic character, while the chloro group provides a reactive site for further functionalization. solubilityofthings.com Future research will focus on the rational design of novel molecules derived from this scaffold to achieve enhanced performance and safety characteristics.

Computational chemistry is an indispensable tool in this endeavor. Quantum mechanical calculations can predict key properties of hypothetical molecules, allowing for the rapid screening of large virtual libraries of compounds without the need for laborious and hazardous synthesis. Key performance indicators for energetic materials, such as density (ρ), heat of formation (ΔHf), detonation velocity (D), and detonation pressure (P), can be calculated with increasing accuracy. researchgate.netresearchgate.net

For example, researchers can computationally model the replacement of the chlorine atom in this compound with various other functional groups (e.g., -F, -N₃, -NF₂, -ONO₂) or the substitution of the methyl group with larger or more energetic moieties. The goal is to identify derivatives with a superior balance of energy output and sensitivity. The insights gained from studies on related energetic compounds, such as 1,1-diamino-2,2-dinitroethene (FOX-7) and various fluorodinitromethyl compounds, will inform these design strategies. dtic.milsci-hub.se

| Compound | Substituent (X) in CH₃-C(NO₂)₂-X | Predicted Density (g/cm³) | Predicted Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) | Comment |

|---|---|---|---|---|---|

| This compound | -Cl | 1.44 | - | - | Baseline compound solubilityofthings.com |

| 1-Fluoro-1,1-dinitroethane | -F | 1.52 | -160 | 8.1 | Higher density and energy than chloro-analog dtic.mil |

| 1-Azido-1,1-dinitroethane | -N₃ | 1.55 | +250 | 8.5 | Increased nitrogen content and positive heat of formation |

| 1,1,1-Trinitroethane (B3344105) | -NO₂ | 1.60 | -50 | 8.3 | Classic energetic compound for comparison |

Integration with Flow Chemistry and Automation for Scalable Synthesis and Characterization

For the practical application of this compound and its derivatives, particularly in areas requiring high-purity and consistent quality, scalable synthesis methods are essential. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages.

A key emerging paradigm is the use of microfluidic or continuous flow electrochemical reactors. google.com Such systems allow for precise control over reaction parameters, including flow rate, reagent concentration, and current density, leading to higher yields and selectivities. google.com The small internal volume of microreactors enhances safety, especially when dealing with energetic intermediates or products, by minimizing the amount of hazardous material present at any one time. This approach is particularly well-suited for the electrochemical synthesis of gem-dinitro compounds, enabling a scalable and safer production process. google.com

Integrating automation with these flow systems represents the next logical step. Automated platforms can control reagent delivery, monitor reaction progress in real-time using integrated sensors, and perform downstream processing and purification. This not only allows for unattended operation and high-throughput screening of reaction conditions but also ensures high reproducibility and facilitates a seamless transition from laboratory-scale discovery to industrial-scale production.

| Parameter | Value/Range | Significance | Reference |

|---|---|---|---|

| Starting Material | 1-nitroethane | Precursor for the dinitro functional group | google.com |

| Reagent Concentrations | 0.1 - 2.5 M | Affects reaction rate and selectivity | google.com |

| Flow Rate | ~10 µL/min | Determines residence time in the reactor | google.com |

| Current Density | 0.7 - 1.0 A/dm² | Controls the rate of the electrochemical reaction | google.com |

| Potential | 1.5 - 2.5 V | Driving force for the oxidation process | google.com |

| Reactor Type | Divided (Dual Compartment) Electrochemical Micro-reactor | Separates anodic and cathodic processes for higher selectivity | google.com |

Q & A

Q. How can vapor pressure and phase behavior of 1-chloro-1,1-difluoroethane be experimentally determined?

Methodological Answer: Vapor pressure is measured using ebulliometric techniques, where the substance is heated in a controlled system to observe boiling points under varying pressures. For example, Silva and Weber (1993) used an ebulliometer to measure vapor pressures across temperatures, reporting values between 644–646 kPa at 38°C . Critical parameters (temperature, pressure, density) are derived from vapor-liquid coexistence curves, as demonstrated by Tanikawa et al. (1992) using high-precision density measurements .

Q. What safety protocols are essential for handling 1-chloro-1,1-difluoroethane in laboratory settings?

Methodological Answer: Due to its flammability and potential cardiac toxicity at high concentrations (>25,000 ppm), strict controls are required:

Q. How does 1-chloro-1,1-difluoroethane interact with atmospheric components, and what are its environmental impacts?

Methodological Answer: Atmospheric partitioning studies show HCFC-142b persists for decades, contributing to ozone depletion (ODP ≈ 0.05) . Monitoring involves gas chromatography-mass spectrometry (GC-MS) to track its accumulation (e.g., Mace Head Observatory recorded a 1.24 ppt/year increase from 1994–1997) . Environmental fate modeling uses Henry’s law constants and log Kow values (1.62–2.05) to predict low bioaccumulation .

Advanced Research Questions

Q. How can conflicting thermodynamic data for HCFC-142b (e.g., heat capacity, vapor pressure) be reconciled across studies?

Methodological Answer: Discrepancies arise from measurement techniques (e.g., ebulliometry vs. static cell methods). To resolve:

- Cross-validate using multiple methods (e.g., NIST’s dual ebulliometric and calorimetric approaches) .

- Apply equations of state (e.g., Peng-Robinson) to interpolate data, as done by Kang and Lee (1996) for vapor-liquid equilibria .

- Account for impurities via gas chromatography purity checks (>99.5%) .

Q. What mechanistic pathways govern the dehydrohalogenation of HCFC-142b to vinylidene fluoride (VDF)?

Methodological Answer: Pyrolysis at >650°C initiates radical chain reactions:

- Initiation: Cl• radicals form via thermal cleavage .

- Propagation: H abstraction from HCFC-142b yields CF3CH2•, which eliminates HCl to form VDF .

- Termination: Radical recombination produces byproducts like 1,2-dichloro-1,1-difluoroethane. Kinetic studies using laser-induced Cl• photolysis (308 nm) quantified activation energies (Ea ≈ 40–60 kJ/mol) .

Q. How do fluorinated ethanes like HCFC-142b compare as refrigerants in thermodynamic cycles?

Methodological Answer: Evaluate using Aspen HYSYS simulations:

- Compare coefficient of performance (COP), global warming potential (GWP ≈ 2310), and flammability .

- HCFC-142b’s high GWP limits its use, but alternatives like 1-chloro-1,1-difluoropropane (GWP ≈ 150) are emerging .

- Experimental validation includes enthalpy of vaporization (ΔHvap ≈ 22 kJ/mol) and critical temperature (Tc ≈ 142.4°C) .

Q. What experimental designs optimize the synthesis of HCFC-142b derivatives (e.g., fluoropolymers)?

Methodological Answer:

- Hydrogenolysis: Catalytic hydrogenation of 1,2-dichloro-1,1-difluoroethylene over Pd/Al2O3 yields HCFC-142b .

- Polymerization: Use radical initiators (e.g., peroxides) under high pressure to copolymerize VDF with HCFC-142b, monitoring molecular weight via GPC .

- Purity Control: Employ GC-MS to detect residual monomers (<0.1% for industrial-grade polymers) .

Data Contradiction Analysis

Q. Why do toxicological studies report varying LC50 values for HCFC-142b?

Methodological Answer: Discrepancies arise from exposure duration and species differences:

- Rat LC50 (4h): 2050 g/m³ (128,000 ppm) vs. Mouse LC50 (2h): 1750 g/m³ .

- Cardiac sensitization studies show species-specific responses to epinephrine challenges .

- Standardize testing per OECD guidelines (e.g., TG 403 for acute inhalation) to harmonize data .

Tables of Critical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Vapor Pressure (38°C) | 644–646 kPa | Ebulliometry | |

| Critical Temperature | 142.4°C | Vapor-liquid coexistence | |

| ODP | 0.05 | Atmospheric modeling | |

| log Kow | 1.62–2.05 | Partition coefficient assays |

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.